
Application Notes and Protocols: Sulfo-Cy7
Conjugation to Antibodies via Thiol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sulfo Cy7 bis-SH

Cat. No.: B15555176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent labeling of antibodies is a cornerstone technique in biological research and

diagnostics, enabling the visualization and tracking of specific targets.[1] Near-infrared (NIR)

dyes, such as Sulfo-Cyanine7 (Sulfo-Cy7), offer significant advantages for these applications,

particularly for in vivo imaging.[2] The NIR spectrum (700-900 nm) is often called the "optical

window" for biological tissues because it is characterized by minimal autofluorescence and light

absorption, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2]

This document provides a detailed protocol for the conjugation of a thiol-reactive Sulfo-Cy7 dye

to an antibody. The method is based on the selective reduction of the antibody's native

interchain disulfide bonds to generate free sulfhydryl (-SH) groups, followed by their reaction

with a maleimide-activated Sulfo-Cy7 dye.[3][4] This thiol-maleimide chemistry is highly efficient

and allows for more site-specific labeling compared to amine-based conjugation, which targets

lysine residues that may be present in the antigen-binding site.[4][5] The resulting Sulfo-Cy7

antibody conjugate is suitable for a wide range of applications, including flow cytometry,

immunofluorescence, and non-invasive in vivo imaging.[6]
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This table summarizes the key optical properties of the Sulfo-Cy7 fluorophore, which are

essential for instrument setup and data analysis.

Property Value Reference

Maximum Excitation

Wavelength (λex)
~750 nm [2][7]

Maximum Emission

Wavelength (λem)
~773 - 779 nm [2][8]

Molar Extinction Coefficient (ε)

at λex
~240,000 M⁻¹cm⁻¹ [8]

Fluorescence Quantum Yield

(Φ)
~0.24 - 0.3 [2][8]

Recommended Excitation

Laser
750 nm [7]

Recommended Emission Filter 780 - 850 nm [7]

Table 2: Recommended Molar Ratios for Reduction and
Conjugation
Optimal labeling requires careful control over the molar ratios of the reducing agent and the

dye relative to the antibody. The ratios below are starting points and may require optimization

depending on the specific antibody and desired Degree of Labeling (DOL).
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Step Reagent
Molar Ratio
(Reagent:Antibody)

Purpose

Reduction TCEP 10:1 to 20:1

To reduce interchain

disulfide bonds,

creating free thiols.[5]

[9]

Conjugation Sulfo-Cy7 Maleimide 10:1 to 20:1

To covalently attach

the dye to the newly

formed thiol groups.[9]

Experimental Workflow and Signaling Pathways
The overall workflow for antibody conjugation involves three main stages: reduction of the

antibody, reaction with the maleimide-activated dye, and purification of the final conjugate.
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Part 1: Antibody Preparation & Reduction

Part 2: Conjugation

Part 3 & 4: Purification & Characterization

Purified Antibody
in Amine-Free Buffer

Add TCEP Reductant
(10-fold molar excess)

Incubate for 30-60 min
at Room Temperature

Reduced Antibody
(with free -SH groups)

Add Dye to Reduced Antibody
(10-20 fold molar excess)

Sulfo-Cy7 Maleimide
(in DMSO)

Incubate for 2 hours (RT)
or Overnight (4°C)

in the dark

Crude Antibody-Dye Conjugate

Purify via Size-Exclusion
Chromatography (Spin Column)

Purified Sulfo-Cy7
Antibody Conjugate

Characterize Conjugate
(Measure DOL via Spectrophotometry)
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Caption: Experimental workflow for Sulfo-Cy7 conjugation.
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The chemical basis of this protocol is the reaction between a thiol (sulfhydryl) group on the

reduced antibody and the maleimide group on the dye. This forms a stable thioether bond.

Reactants

ProductReduced Antibody
-SH

Antibody-S-Cy7
(Stable Thioether Bond)

pH 6.5 - 7.5

Sulfo-Cy7
Maleimide

Click to download full resolution via product page

Caption: Thiol-Maleimide conjugation reaction chemistry.

Experimental Protocols
This protocol is designed for conjugating approximately 1 mg of an IgG antibody. Reactions can

be scaled up or down as needed.

Materials and Reagents
Purified antibody (IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES).[10]

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

Sulfo-Cy7 Maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: 10-100 mM phosphate buffer (or HEPES, Tris) with 5 mM EDTA, pH 7.0-

7.5.[5][9]

Purification: Size-exclusion chromatography spin columns (e.g., Sephadex G-25) suitable for

separating proteins from small molecules.[10]
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Spectrophotometer (UV-Vis)

Protocol Part 1: Antibody Reduction
This step uses TCEP to reduce the antibody's interchain disulfide bonds, exposing free thiol

groups for conjugation.[3][11]

Prepare Antibody: Start with a purified antibody solution at a concentration of 2-10 mg/mL.

[10] If the buffer contains amines (like Tris or glycine), it must be exchanged for an amine-

free buffer like PBS.[10]

Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in conjugation buffer.

Initiate Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. For a typical

IgG (MW ~150,000 Da), this means adding approximately 0.67 µL of 10 mM TCEP per 1 mg

of antibody.

Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.[5] To

prevent the re-formation of disulfide bonds, it is advisable to perform this and the subsequent

conjugation step under an inert gas like nitrogen or argon, though it is not strictly required.[5]

Protocol Part 2: Conjugation to Sulfo-Cy7 Maleimide
In this step, the maleimide-activated dye reacts with the free thiols on the reduced antibody.

Prepare Dye Stock Solution: Immediately before use, allow the vial of Sulfo-Cy7 Maleimide

to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in

anhydrous DMSO.[9] Vortex briefly to ensure it is fully dissolved.

Add Dye to Antibody: Add a 10 to 20-fold molar excess of the dissolved Sulfo-Cy7 Maleimide

to the reduced antibody solution while gently mixing.[9]

Incubate: Protect the reaction mixture from light by wrapping the tube in aluminum foil.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

[9]

Protocol Part 3: Purification of the Conjugate
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Purification is critical to remove unconjugated dye, which can cause high background signals in

downstream applications.

Prepare Spin Column: Prepare a size-exclusion spin column according to the manufacturer's

instructions. This typically involves hydrating the resin and centrifuging to remove the storage

buffer.

Apply Sample: Carefully apply the entire conjugation reaction mixture to the center of the

prepared column.

Elute Conjugate: Centrifuge the column as per the manufacturer's protocol. The purified

antibody-dye conjugate will be in the eluate, while the smaller, unconjugated dye molecules

will be retained in the column resin.[10]

Store Conjugate: Store the purified conjugate in a suitable buffer (e.g., PBS with 0.1% BSA

and 0.02% sodium azide) at 4°C, protected from light.

Protocol Part 4: Characterization and Quality Control
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a

critical quality parameter.

Measure Absorbance: Dilute a small amount of the purified conjugate in PBS. Measure the

absorbance of the solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cy7

(~750 nm, A₇₅₀).

Calculate DOL: Use the following formula to calculate the DOL:

Molar Concentration of Antibody:

Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF₂₈₀)

Antibody Conc. (M) = Corrected A₂₈₀ / ε_antibody (Where CF₂₈₀ is the correction factor

for the dye's absorbance at 280 nm, and ε_antibody is the molar extinction coefficient of

the antibody at 280 nm, typically ~210,000 M⁻¹cm⁻¹ for IgG).

Molar Concentration of Dye:
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Dye Conc. (M) = A₇₅₀ / ε_dye (Where ε_dye is the molar extinction coefficient of Sulfo-

Cy7 at ~750 nm, ~240,000 M⁻¹cm⁻¹).

Degree of Labeling (DOL):

DOL = Dye Conc. (M) / Antibody Conc. (M)

An optimal DOL for most antibodies is typically between 2 and 10.[10] Higher ratios can

sometimes lead to reduced antibody function or fluorescence quenching.[12]

Applications of Sulfo-Cy7 Labeled Antibodies
Antibodies conjugated with Sulfo-Cy7 are powerful tools for a variety of sensitive detection

methods:

In Vivo Imaging: The NIR properties of Sulfo-Cy7 make it ideal for non-invasive imaging in

living organisms, allowing for the tracking of drug distribution or monitoring tumor growth.[6]

Flow Cytometry: As a far-red dye, Sulfo-Cy7 is excellent for multicolor flow cytometry panels,

minimizing spectral overlap with fluorophores that emit in the blue, green, and orange

channels.[13][14]

Immunofluorescence and Microscopy: The dye's emission in the far-red spectrum helps

reduce autofluorescence from cells and tissues, leading to clearer images with improved

contrast.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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